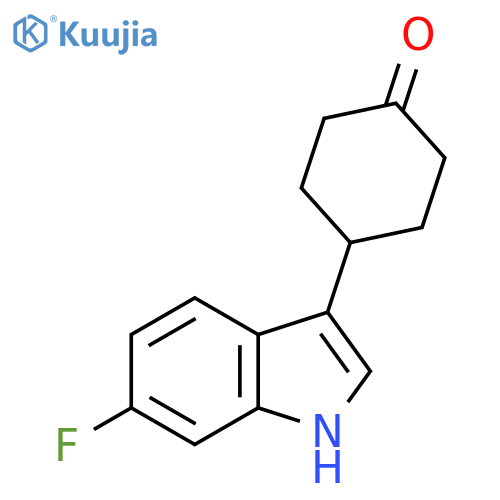Cas no 246029-31-2 (4-(6-Fluoro-1H-indol-3-YL)cyclohexanone)

246029-31-2 structure
商品名:4-(6-Fluoro-1H-indol-3-YL)cyclohexanone
4-(6-Fluoro-1H-indol-3-YL)cyclohexanone 化学的及び物理的性質
名前と識別子
-
- 4-(6-FLUORO-1H-INDOL-3-YL)CYCLOHEXANONE
- 4-(6-Fluoro-1H-3-indolyl)-cyclohexanone
- 4-(6-Fluoro-1H-indol-3-yl)-cyclohexanone
- 4-(6-FLUORO-1H-INDOL-3-YL)CYCLOHEXAN-1-ONE
- 4-(6-Fluoro-1H-indol-3-YL)cyclohexanone
-
- インチ: 1S/C14H14FNO/c15-10-3-6-12-13(8-16-14(12)7-10)9-1-4-11(17)5-2-9/h3,6-9,16H,1-2,4-5H2
- InChIKey: SKNMASWKKBMMFF-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC2=C(C=1)NC=C2C1CCC(CC1)=O
計算された属性
- せいみつぶんしりょう: 231.105942232g/mol
- どういたいしつりょう: 231.105942232g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 1
- 複雑さ: 297
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 32.9
- 疎水性パラメータ計算基準値(XlogP): 2.4
4-(6-Fluoro-1H-indol-3-YL)cyclohexanone 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM246710-1g |
4-(6-Fluoro-1H-indol-3-yl)cyclohexanone |
246029-31-2 | 95%+ | 1g |
$669 | 2021-08-04 | |
| Alichem | A199010975-1g |
4-(6-Fluoro-1H-indol-3-yl)cyclohexanone |
246029-31-2 | 95% | 1g |
$708.84 | 2023-09-02 | |
| Chemenu | CM246710-1g |
4-(6-Fluoro-1H-indol-3-yl)cyclohexanone |
246029-31-2 | 95%+ | 1g |
$709 | 2024-07-28 |
4-(6-Fluoro-1H-indol-3-YL)cyclohexanone 関連文献
-
Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476
-
T. Lan,Y. Hu,G. Wu,X. Tao,W. Chen J. Mater. Chem. C, 2015,3, 1888-1892
-
Koh K. Takita,Kazunori K. Fujii,Kento Ishii Org. Biomol. Chem., 2019,17, 7380-7387
-
Kelsey M. Hallinen,Stephanie Tristram-Nagle,John F. Nagle Phys. Chem. Chem. Phys., 2012,14, 15452-15457
-
Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682
246029-31-2 (4-(6-Fluoro-1H-indol-3-YL)cyclohexanone) 関連製品
- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)
- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)
- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)
- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)
- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)
- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)
- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)
- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)
- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)
- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)
推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
